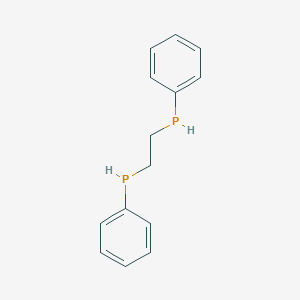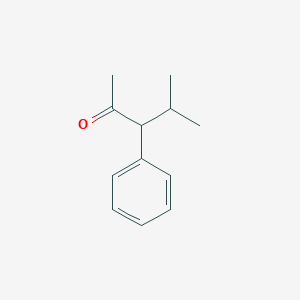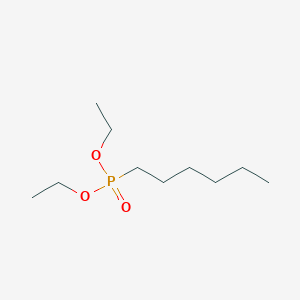
Sulfate de triméthylène
Vue d'ensemble
Description
Trimethylene sulfate is an organic compound with the molecular formula C3H6O4S It is a cyclic sulfate ester derived from trimethylene glycol
Applications De Recherche Scientifique
Trimethylene sulfate has several scientific research applications, including:
-
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various cyclic compounds.
- Acts as a precursor for the synthesis of other sulfate esters and related compounds.
-
Biology:
- Investigated for its potential use in biochemical assays and as a reagent in enzymatic reactions.
- Studied for its interactions with biological macromolecules.
-
Medicine:
- Explored for its potential use in drug delivery systems due to its ability to form stable complexes with pharmaceutical agents.
- Investigated for its role in the synthesis of bioactive compounds.
-
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed as an additive in the formulation of lubricants and surfactants.
Mécanisme D'action
Target of Action
Trimethylene sulfate, also known as 1,3,2-Dioxathiane 2,2-dioxide, primarily targets the solid electrolyte interface (SEI) film in lithium-ion batteries . The SEI film is a decomposition product of part electrolytes during the first intercalation of lithium . It prevents further decomposition of the electrolyte , thereby avoiding damage to the surface of the graphite electrode and preventing the graphite electrode from peeling off .
Mode of Action
Trimethylene sulfate interacts with its target, the SEI film, to improve the performance of lithium-ion batteries . It is used as an electrolyte additive, and its presence in the electrolyte leads to the formation of a stable, compact, and smooth SEI film with low resistance . This results in reduced impedance of the electrode in the electrolyte with Trimethylene sulfate .
Biochemical Pathways
The biochemical pathways affected by Trimethylene sulfate involve the electrochemical reaction processes in lithium-ion batteries . The compound contributes to the effective formation of the SEI film, which enhances the stability and cycling performances of the electrodes . The composition of the electrolyte, including additives like Trimethylene sulfate, determines the performance of the SEI film .
Pharmacokinetics
It enhances the initial charge capacities of the graphite electrode in electrolytes , indicating its role in improving the overall efficiency of the battery system.
Result of Action
The action of Trimethylene sulfate results in improved performance of lithium-ion batteries . The initial charge capacities of the graphite electrode in electrolytes without and with Trimethylene sulfate were found to be significantly higher with the presence of Trimethylene sulfate . After 100 cycles, the charge capacities and the capacity retention rates were also higher in the presence of Trimethylene sulfate .
Action Environment
The action, efficacy, and stability of Trimethylene sulfate are influenced by the environmental conditions within the lithium-ion battery. The formation of the SEI film, which Trimethylene sulfate aids, occurs during the first intercalation of lithium . The performance of the SEI film, and thus the effectiveness of Trimethylene sulfate, is determined by the composition of the electrolyte
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimethylene sulfate can be synthesized through the reaction of trimethylene glycol with sulfur trioxide or chlorosulfonic acid. The reaction typically involves the following steps:
-
Reaction with Sulfur Trioxide:
- Trimethylene glycol is reacted with sulfur trioxide in a controlled environment.
- The reaction is exothermic and requires careful temperature control to prevent decomposition.
- The product is then purified through distillation or recrystallization.
-
Reaction with Chlorosulfonic Acid:
- Trimethylene glycol is reacted with chlorosulfonic acid.
- The reaction is carried out at low temperatures to avoid side reactions.
- The resulting trimethylene sulfate is purified using standard techniques such as distillation.
Industrial Production Methods: In industrial settings, the production of trimethylene sulfate may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethylene sulfate undergoes various chemical reactions, including:
-
Hydrolysis:
- In the presence of water, trimethylene sulfate hydrolyzes to form trimethylene glycol and sulfuric acid.
- This reaction is typically catalyzed by acids or bases.
-
Substitution Reactions:
- Trimethylene sulfate can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
- These reactions result in the formation of substituted trimethylene derivatives.
-
Reduction:
- Reduction of trimethylene sulfate can be achieved using reducing agents such as lithium aluminum hydride.
- The reduction process yields trimethylene glycol and other by-products.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalysts.
Substitution: Nucleophiles (amines, alcohols), solvents (e.g., dichloromethane).
Reduction: Lithium aluminum hydride, ether solvents.
Major Products:
Hydrolysis: Trimethylene glycol, sulfuric acid.
Substitution: Substituted trimethylene derivatives.
Reduction: Trimethylene glycol.
Comparaison Avec Des Composés Similaires
Ethylene Sulfate: A smaller cyclic sulfate ester with different reactivity and applications.
Propylene Sulfate: Another cyclic sulfate ester with a three-carbon ring, similar to trimethylene sulfate but with distinct chemical behavior.
Uniqueness of Trimethylene Sulfate:
- Trimethylene sulfate’s unique three-carbon ring structure imparts specific reactivity and stability, making it suitable for various applications in synthesis and industry.
- Its ability to form stable complexes with nucleophiles and its hydrolytic stability are notable features that distinguish it from other cyclic sulfate esters.
Propriétés
IUPAC Name |
1,3,2-dioxathiane 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S/c4-8(5)6-2-1-3-7-8/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYOVYWFXHQYOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COS(=O)(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061460 | |
| Record name | 1,3,2-Dioxathiane, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-05-8 | |
| Record name | 1,3,2-Dioxathiane, 2,2-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylene sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,2-Dioxathiane, 2,2-dioxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,2-Dioxathiane, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,2-dioxathiane 2,2-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLENE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6R4I8LVEF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of Trimethylene sulfate influence its behavior as an electrolyte additive?
A2: Trimethylene sulfate is a six-membered cyclic sulfate. While the provided research doesn't delve deep into direct structure-activity relationships for its use in batteries, it does highlight that the presence of the sulfate group likely influences its electrochemical reactivity. [] Comparing TMS to its homologue, ethylene sulfate (DTD), reveals that even a slight structural difference (one carbon atom less in the ring) can lead to significant changes in their reduction potential and interaction with the electrode surfaces during battery operation. [] This underscores the importance of the cyclic sulfate structure in its function as an additive.
Q2: Are there any spectroscopic characterizations available for Trimethylene sulfate?
A3: While the provided research papers focus on the application of TMS, one study mentions the use of infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy for characterizing the conformation of TMS. [] These techniques helped determine that TMS exists as an equilibrium mixture of two chair isomers, with one being predominant. Unfortunately, the specific spectroscopic data is not detailed in the abstracts.
Q3: What are the known material compatibilities and stability aspects of Trimethylene sulfate in lithium-ion batteries?
A4: The research indicates that TMS demonstrates compatibility with common lithium-ion battery components like graphite anodes and LiNi1/3Mn1/3Co1/3O2 (NMC) cathodes. [, , ] Its stability in the electrolyte solution seems sufficient for battery operation, although its decomposition products and potential impact on long-term cycling require further investigation. Studies exploring storage conditions at elevated temperatures (60°C) suggest that TMS, particularly when combined with other additives, might contribute to reduced gas generation and capacity loss, indicating a positive influence on overall electrolyte stability under those conditions. []
Q4: Are there any environmental concerns associated with Trimethylene sulfate ?
A4: The provided research focuses primarily on the electrochemical behavior and application of TMS in batteries. Therefore, no information is available regarding its environmental impact, degradation pathways, or recommended waste management strategies. Further research is needed to assess its potential ecotoxicological effects and develop environmentally responsible practices for its handling and disposal.
Q5: What analytical methods are used to study Trimethylene sulfate in battery research?
A5: Several analytical techniques are employed to investigate the behavior of TMS in battery systems. These include:
- High Precision Coulometry: Used to accurately measure charge and discharge capacities, providing insights into the cell's coulombic efficiency and capacity retention. [, ]
- AC Impedance Spectroscopy: Helps to analyze the internal resistance of the battery, providing information on the SEI layer and charge transfer processes. [, ]
- Gas Chromatography/Mass Spectroscopy (GC-MS): Allows for the identification and quantification of volatile compounds generated during battery operation, offering insights into electrolyte decomposition and gas evolution. []
- X-ray Photoelectron Spectroscopy (XPS): Provides information about the elemental composition and chemical states of the electrode surfaces, aiding in understanding the SEI layer formation and the interaction of TMS with the electrodes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethylbenzo[c]cinnolin-1-amine](/img/structure/B92592.png)
![[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate](/img/structure/B92593.png)

![sodium;2-[carboxy-[2-[[carboxy-(2-hydroxyphenyl)methyl]amino]ethylamino]methyl]phenolate;iron](/img/structure/B92596.png)






![4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one](/img/structure/B92608.png)



